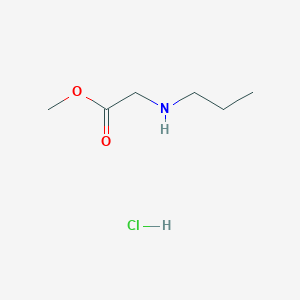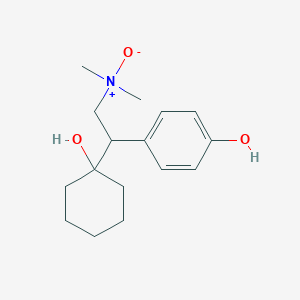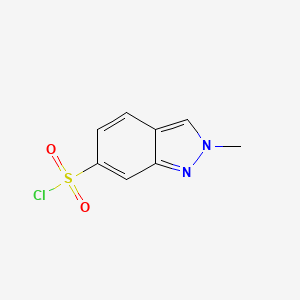
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid
Overview
Description
“2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific synthesis method for a similar compound involves the reaction of 2-(piperidin-4-yl)acetic acid hydrochloride with t-butyl 4-fluorobenzoate in DMSO at 130 °C .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid” is not available in the retrieved sources.Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis and functionalization have been published .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a starting material for synthesizing substituted piperidines, which are found in more than twenty classes of drugs . These derivatives are often pursued for their potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Development of Anticancer Agents
The piperidine moiety is a common feature in many anticancer agents. Research into 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid could lead to the development of novel anticancer drugs. Its structural flexibility allows for the creation of diverse compounds that can be tested against various cancer cell lines .
Antimicrobial and Antifungal Applications
Compounds with a piperidine structure have shown effectiveness as antimicrobial and antifungal agents. By modifying the piperidine ring of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid, researchers can develop new drugs to combat resistant strains of bacteria and fungi .
Neuropharmacological Research
Piperidine derivatives play a significant role in neuropharmacology. They are used in the treatment of neurological disorders such as Alzheimer’s disease and as antipsychotic medications. The compound’s ability to cross the blood-brain barrier makes it a valuable asset in designing drugs targeting the central nervous system .
Analgesic and Anti-inflammatory Drugs
The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable for pain management and the treatment of inflammatory diseases. Research into 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid could lead to the discovery of new painkillers with fewer side effects than current medications .
Cardiovascular Drug Development
Piperidine derivatives are also explored for their cardiovascular effects. They can be used to develop drugs that manage hypertension and other heart-related conditions. The structural diversity of piperidine-based compounds allows for the targeting of specific receptors involved in cardiovascular diseases .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid interacts with its targets, ALK and ROS1, by inhibiting their activity . This inhibition can lead to changes in the function of these kinases, potentially altering cellular processes and leading to therapeutic effects .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways related to cell growth and proliferation, particularly those involving alk and ros1 .
Pharmacokinetics
It’s important to note that the physical properties of similar compounds can be improved by the presence of an amide function, such as increasing solubility and reducing melting points .
Result of Action
The molecular and cellular effects of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid’s action are likely to be related to its inhibition of ALK and ROS1. By inhibiting these kinases, the compound could potentially disrupt cell growth and proliferation, leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid can be influenced by various environmental factors. For instance, conditions that affect the stability of the compound, such as temperature and pH, could impact its action. Additionally, factors related to the biological environment, such as the presence of other molecules or cellular components, could also influence its efficacy .
properties
IUPAC Name |
2-[1-(cyclohexylmethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-14(17)10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h12-13H,1-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZQXFHUKQVDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



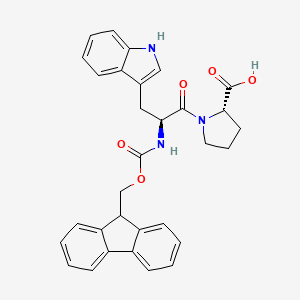
![8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1457394.png)

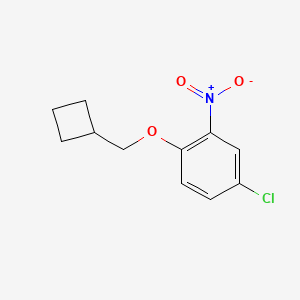


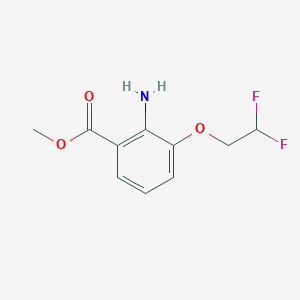
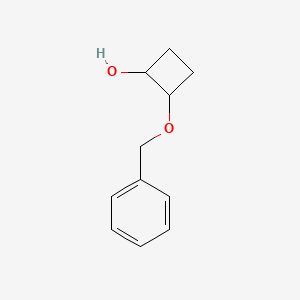
![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)
